![molecular formula C22H31ClN2 B3229701 N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride CAS No. 1289386-08-8](/img/structure/B3229701.png)
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, also known as BMB-3, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It has been extensively studied for its potential as a treatment for drug addiction and other psychiatric disorders.
Wirkmechanismus
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride acts as a selective dopamine D3 receptor antagonist, which is believed to be the mechanism of its anti-addictive effects. The dopamine D3 receptor is involved in the reward pathway of the brain, and its activation is associated with drug-seeking behavior. By blocking the dopamine D3 receptor, N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride reduces the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has been shown to reduce the release of dopamine in the nucleus accumbens, a key region of the brain involved in reward processing. It also reduces the activity of the prefrontal cortex, a brain region involved in decision-making and impulse control. These effects are believed to contribute to N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride's anti-addictive properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
For N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride research include investigating its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound. Finally, clinical trials are needed to determine the safety and efficacy of N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in humans.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has been studied for its potential as a treatment for drug addiction, specifically for cocaine, methamphetamine, and nicotine. It has been shown to reduce drug-seeking behavior and relapse in animal models. Additionally, N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has been investigated for its potential as a treatment for other psychiatric disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
N,N-bis[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-18-8-3-5-11-21(18)16-24(15-20-10-7-13-23-14-20)17-22-12-6-4-9-19(22)2;/h3-6,8-9,11-12,20,23H,7,10,13-17H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWKNYXSFMOSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC2CCCNC2)CC3=CC=CC=C3C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.